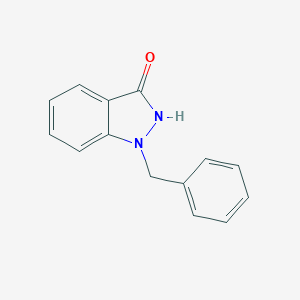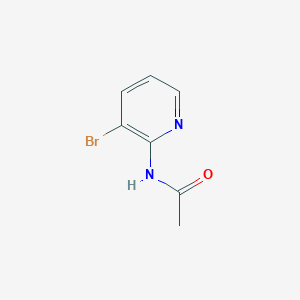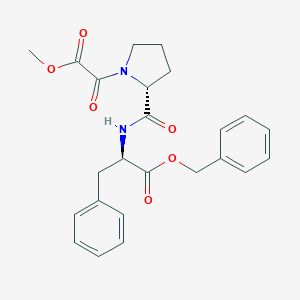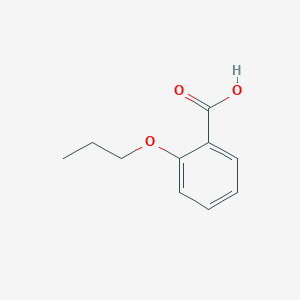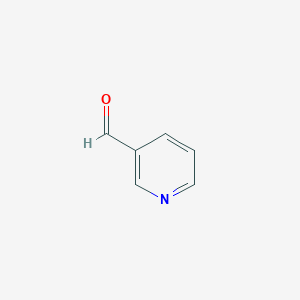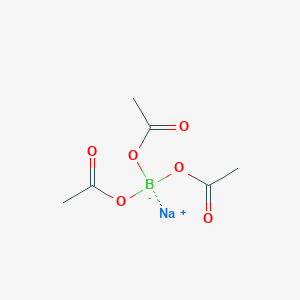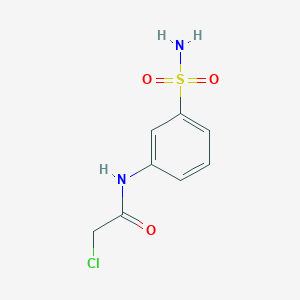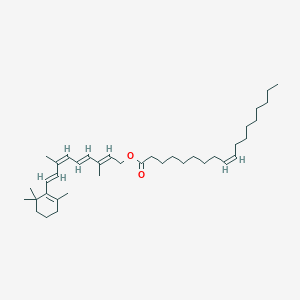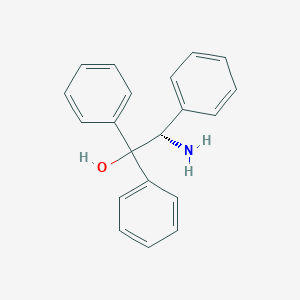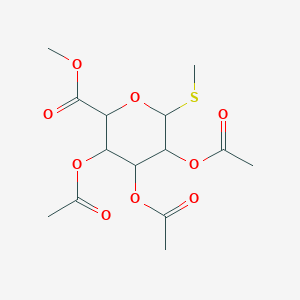
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates are described, which are derivatives of 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters . These compounds are of interest due to their lipophilic properties and potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves alkylation reactions and enzymatic kinetic resolution. For example, the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate was used to prepare a series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates . The kinetic resolution of these compounds was achieved using Candida antarctica lipase B, resulting in enantiomeric excesses of up to 70% .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined, revealing its crystallization in the monoclinic space group P21/n . Conformational analysis of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-phenylsulfinyl-α-D-glucopyranosides was performed using 1H-NMR spectra and X-ray crystallographic data, showing a preference for the GT conformation of the C6-S bond .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms directly related to "Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate." However, they do discuss the reactivity of similar sulfanyl and acetyl groups in various contexts. For example, the 6-(methoxycarbonylmethyl)sulfanyl group was found to be a new activating group that undergoes easy enzymatic hydrolysis, which could be useful for kinetic resolution processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystallization parameters, such as unit cell dimensions and space groups. For example, the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizes in the space group P21/n with specific unit cell parameters . The discovery of a 1,3-dioxane-2-carboxylic acid derivative with a methanesulfonyloxyphenyl group demonstrated potent hypoglycemic and lipid-lowering activity with high oral bioavailability in animal models, indicating the importance of the sulfanyl and acetyl groups in biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Synthesis and Kinetic Resolution : A study discussed the preparation of a series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are lipophilic derivatives of biologically active compounds. This research also explored the kinetic resolution catalyzed by Candida antarctica lipase B, achieving an enantiomeric excess of 70% (Andzans et al., 2013).
Efficient Synthesis Processes : Another study details the synthesis of methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates, achieved through one-step condensation processes, demonstrating the chemical versatility of such compounds (Shtaitz et al., 2020).
Reaction with Dimethyl Sulfoxide : Research on the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide showed the formation of various compounds, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole. This study highlights the reactivity of these compounds under specific conditions (Dabbagh et al., 2005).
Chemical Properties and Reactions
Characterization and NMR Analysis : A study focused on the characterization of specific hydroxytrichloropicolinic acids, utilizing NMR analysis to verify the structures of their methylated and decarboxylated derivatives. This research contributes to understanding the chemical properties of similar compounds (Irvine et al., 2008).
Reactions with N-(2,2,2-Trichloro-1-hydroxyethyl)sulfonamides : A study explored the C-Amidoalkylation of aroxy- and arylsulfanylacetic acids and their methyl esters, demonstrating the regioselective nature of these reactions and their applications in the synthesis of complex molecules (Rudyakova et al., 2003).
Applications in Polymer Chemistry
- Acidic Polysaccharide Mimics : Research on the synthesis of high-molecular-weight hydrophilic polymers, which mimic natural acidic polysaccharides like alginate, highlights the potential of methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate derivatives in biotechnology and pharmaceutical industries (Wathier et al., 2010).
Propiedades
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAWIPPOHLEARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407747 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
CAS RN |
129541-34-0 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

